molecular formula C9H18O4Si B14422946 Acetic acid;3-trimethylsilyloxybuta-1,3-dien-1-ol CAS No. 83352-55-0

Acetic acid;3-trimethylsilyloxybuta-1,3-dien-1-ol

Cat. No.: B14422946
CAS No.: 83352-55-0
M. Wt: 218.32 g/mol
InChI Key: JDOHWUFYZQIHMT-UHFFFAOYSA-N
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Description

Acetic acid;3-trimethylsilyloxybuta-1,3-dien-1-ol, also known as 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene, is an organic compound with the molecular formula C8H16O2Si. This compound is notable for its unique structure, which includes a trimethylsilyloxy group attached to a butadiene backbone. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene typically involves the reaction of 1,3-butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene involves its reactivity as a diene in Diels-Alder reactions. The trimethylsilyloxy group enhances the reactivity of the diene by stabilizing the transition state and facilitating the formation of the cycloaddition product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene is unique due to its high reactivity in Diels-Alder reactions and its ability to form stable intermediates. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

83352-55-0

Molecular Formula

C9H18O4Si

Molecular Weight

218.32 g/mol

IUPAC Name

acetic acid;3-trimethylsilyloxybuta-1,3-dien-1-ol

InChI

InChI=1S/C7H14O2Si.C2H4O2/c1-7(5-6-8)9-10(2,3)4;1-2(3)4/h5-6,8H,1H2,2-4H3;1H3,(H,3,4)

InChI Key

JDOHWUFYZQIHMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(C)OC(=C)C=CO

Origin of Product

United States

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